N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
- Carbonic Anhydrase Inhibitors : Compounds with the [1,4]oxazepine-based primary sulfonamide structure, similar to the one , have exhibited strong inhibition of human carbonic anhydrases, which are enzymes with therapeutic relevance (Sapegin et al., 2018).
Structural and Spectroscopic Studies
- Synthesis and Structural Analysis : Novel benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, indicating the versatility of oxazepine derivatives in creating diverse molecular structures (Almansour et al., 2016).
- Polycyclic System Synthesis : Research on the dehydration of similar compounds led to the creation of a novel fused pentacyclic system, demonstrating the potential for complex molecular architecture involving oxazepine structures (Ukhin et al., 2011).
Catalysis and Synthetic Applications
- Gold-Catalyzed Cycloisomerization : Allyl dimethylcyclopropenylcarbinyl ethers or sulfonamides, which could be structurally related to the chemical , have been used in gold-catalyzed cycloisomerization to form bicycloheptanes (Miege et al., 2010).
Biophysical Studies
- Binding Study with Proteins : Research using similar sulfonamide structures has been conducted to study the binding of compounds to proteins like bovine serum albumin, demonstrating the potential for biophysical interaction studies (Jun et al., 1971).
Photochemical Properties
- Photophysical Properties : A study on dimethyl analogs of oxazepine derivatives revealed strong blue emission in certain conditions, indicating potential applications in photochemistry and materials science (Petrovskii et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
The compound may affect several biochemical pathways. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially influence these pathways, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-5-9-19-14-8-7-13(18-24(21,22)10-6-2)11-15(14)23-12-17(3,4)16(19)20/h5,7-8,11,18H,1,6,9-10,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGUJOXUGUEHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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